Home > Products > Screening Compounds P52433 > N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide -

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide

Catalog Number: EVT-11486162
CAS Number:
Molecular Formula: C16H24ClN3O
Molecular Weight: 309.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a chemical compound with the molecular formula C24H26ClN3OC_{24}H_{26}ClN_{3}O and a molecular weight of 407.9 g/mol. It is classified as an amide, specifically a propanamide derivative, which contains a piperazine ring and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders.

Source and Classification

This compound can be sourced from chemical databases and patent literature, indicating its relevance in pharmaceutical research. It belongs to a broader class of compounds that interact with neurotransmitter receptors, making it significant in the development of drugs targeting conditions such as Alzheimer's disease and other cognitive impairments .

Synthesis Analysis

Methods

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Piperazine Ring: The initial step may involve the reaction of 4-methylpiperazine with a suitable electrophile to form the piperazine moiety.
  2. Alkylation: The piperazine derivative is then alkylated with 4-chlorobenzyl bromide or a similar reagent to introduce the chlorophenyl group.
  3. Amidation: Finally, the resulting intermediate undergoes amidation with propanoyl chloride or propanoic acid to form the target amide.

Technical Details

The reactions are typically carried out under controlled conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as triethylamine to facilitate the amidation process. Purification methods such as recrystallization or chromatography are employed to isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide features:

  • A propanamide functional group.
  • A piperazine ring that is substituted at one nitrogen atom.
  • A 4-chlorophenyl group attached to a carbon chain.
Chemical Reactions Analysis

Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.
  2. Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, making it versatile for further functionalization.
  3. Reduction Reactions: The carbonyl group in the amide can be reduced to form an amine derivative.

Technical Details

These reactions are typically facilitated by specific reagents (e.g., sodium hydroxide for hydrolysis) and require careful control of temperature and pH to achieve desired yields .

Mechanism of Action

Process

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is believed to exert its pharmacological effects primarily through modulation of neurotransmitter systems. Specifically, it may act as an antagonist at certain muscarinic receptors, which are implicated in cognitive functions and memory processes.

Data

Research indicates that compounds with similar structures have shown efficacy in preclinical models for enhancing cognitive function and reducing symptoms associated with neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 407.9 g/mol
  • Molecular Formula: C24H26ClN3OC_{24}H_{26}ClN_{3}O

Chemical Properties

  • Solubility: The solubility profile is not extensively documented but is expected to be moderate due to the presence of both hydrophilic (amine) and hydrophobic (aromatic) groups.
  • Stability: The compound is likely stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding melting point, boiling point, and density remain unavailable in current literature .

Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting cognitive impairments.
  2. Research: In studies focused on understanding receptor interactions and their implications in neurological disorders.

Its structural characteristics suggest that it could serve as a template for further modifications aimed at enhancing therapeutic efficacy and selectivity against specific receptors .

Introduction to the Chemical Entity and Research Significance

Structural Classification within Biologically Active Piperazine Derivatives

Piperazine derivatives constitute a therapeutically significant class of nitrogen-containing heterocycles, with N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide demonstrating three key structural innovations:

  • Aryl-Alkyl Pharmacophore: The 4-chlorophenyl group enables hydrophobic interactions with target proteins, mimicking established pharmacophores in compounds like venetoclax (which contains a chlorophenyl-benzylpiperazine motif) [4]. This aryl system facilitates π-stacking with biological receptors, enhancing binding affinity.
  • Tertiary Amide Linker: Unlike ester-containing analogs (e.g., 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid hydrochloride [1] [3]), the propanamide group confers metabolic stability by resisting esterase-mediated hydrolysis while maintaining hydrogen-bonding capacity.
  • N-Methylpiperazine Optimization: Methylation of the piperazine nitrogen modulates basicity (pKa ~7.5–8.2), enhancing water solubility of the hydrochloride salt form while promoting blood-brain barrier permeability—a critical advancement over non-methylated predecessors [4].

Table 1: Structural Comparison with Representative Piperazine Derivatives

CompoundCore ScaffoldAryl SystemKey LinkerAcid/Base Properties
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamideEthylenediamine-piperazine4-ChlorophenylPropanamideMonobasic
2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid [1] [3]Benzylpiperazine4-Chlorophenyl + phenylEthoxyacetic acidAmphoteric
Venetoclax derivatives [4]Cyclohexenyl-benzylpiperazine4-Chlorophenyl + nitroarylsulfonamideBenzamideMonobasic

The molecule’s conformational flexibility permits adoption of extended or folded geometries, facilitating engagement with diverse enzymatic pockets. Quantum mechanical calculations reveal intramolecular charge transfer between the chlorophenyl ring and amide carbonyl, potentially influencing target selectivity [2].

Historical Context and Emergence in Medicinal Chemistry Literature

The compound’s development parallels key milestones in piperazine drug discovery:

  • Early Piperazine Applications (Pre-2010): Piperazine derivatives were initially exploited as antipsychotics (e.g., trifluoperazine) and anthelmintics. The discovery of their protein target versatility (kinases, GPCRs, epigenetic regulators) spurred diversification into oncology.
  • Oncological Breakthroughs (2010–2020): Venetoclax (FDA-approved 2016) validated substituted piperazines as B-cell lymphoma 2 (BCL-2) inhibitors, demonstrating that chloroaryl-piperazine motifs disrupt protein-protein interactions in apoptosis pathways [4]. Concurrently, cambinol-based SIRT2 inhibitors revealed piperazine’s utility in epigenetic modulation [5].
  • Rational Design Phase (2020–Present): Structural simplification efforts replaced complex scaffolds (e.g., tetracyclic cambinol derivatives [5]) with flexible alkyl spacers. The propanamide linker in N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide emerged from studies demonstrating optimal three-atom distances between aryl and piperazine pharmacophores for SIRT2 inhibition. This design retained nanomolar potency (>200-fold improvement over early analogs) while improving synthetic accessibility [5].

Table 2: Key Developments in Piperazine-Based Drug Discovery

TimeframeTherapeutic FocusStructural InnovationsClinical/Preclinical Impact
2000–2010NeuropharmacologyUnsubstituted piperazinesAntidepressants, antipsychotics
2010–2020OncologyBenzylpiperazines with acidic linkersVenetoclax (BCL-2 inhibition) [4]
2020–2025Targeted oncology/neurologyN-methylpiperazines with neutral linkersImproved CNS penetration; SIRT2 selectivity (>800-fold vs SIRT1/3) [5]

Recent studies (2023–2025) highlight the compound’s efficacy against B-cell lymphoma through SIRT2-dependent mechanisms. Unlike cambinol derivatives showing dual SIRT1/SIRT2 inhibition, this molecule achieves >300-fold selectivity for SIRT2—critical for minimizing off-target effects in neurological applications [5].

Current Knowledge Gaps and Research Imperatives

Despite promising structural and activity profiles, significant research gaps persist:

  • Metabolic Fate Prediction: The compound’s in vivo stability remains unquantified, particularly regarding cytochrome P450-mediated N-dealkylation at the piperazine ring and amide hydrolysis. Comparative studies with ester-containing analogs (e.g., ethoxyacetic acid derivatives [1] [3]) suggest altered Phase I metabolism pathways, necessitating mass spectrometry studies to identify primary metabolites.
  • Target Engagement Specificity: Although SIRT2 inhibition is implicated (IC~50~ values ~0.25–0.78 μM [5]), potential modulation of structurally related kinases (e.g., GSK-3β) remains unexplored. Computational models indicate possible binding to EP300 acetyltransferase, warranting kinome-wide selectivity screening.
  • Resistance Mechanisms: No data exists on acquired resistance in lymphoma models. Given SIRT2’s role in maintaining oncoprotein stability (e.g., c-myc [5]), prolonged exposure may select for compensatory overexpression of SIRT5 or HDAC6—requiring combinatorial inhibition studies.
  • Solid Tumor Efficacy: Activity has primarily been validated in hematological malignancies. The compound’s penetration into epithelial tumors is unknown, necessitating xenograft studies using pancreatic or glioblastoma models where SIRT2 overexpression drives progression.
  • Crystalline Form Optimization: Unlike advanced analogs with characterized salt forms [4], this compound lacks published polymorph screening. Hydrate/solvate formation potential—critical for bioavailability—remains unassessed.

Table 3: Priority Research Areas and Methodological Recommendations

Knowledge GapCurrent LimitationRecommended ApproachesExpected Impact
SIRT isoform selectivityIncomplete profiling against SIRT4–7Radiometric deacylase assays with diverse substratesVerification of >1000-fold selectivity
In vivo pharmacokineticsAbsence of ADME dataRadiolabeled tracer studies in rodents; LC-MS/MS quantificationOptimization of dosing regimens
Resistance developmentUncharacterized in persistent diseaseLong-term lymphoma cell culture under sublethal exposureIdentification of rational combinations
Solid tumor activityLimited to hematological modelsPatient-derived xenografts (PDX) of epithelial originExpansion of therapeutic indications

Addressing these imperatives requires interdisciplinary collaboration: 1) Synthetic chemistry to generate isotopically labeled probes; 2) Structural biology for co-crystallization studies with SIRT2; and 3) Computational modeling to predict off-target liabilities. Current structure-activity relationship data suggest that modifying the propyl chain length could further optimize target residence time without compromising selectivity—a hypothesis requiring systematic investigation [5].

Properties

Product Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

InChI

InChI=1S/C16H24ClN3O/c1-3-16(21)18-12-15(13-4-6-14(17)7-5-13)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)

InChI Key

JSTWONIQYWUMJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.